Potassium dichloroacetate
Overview
Description
Potassium dichloroacetate is a chemical compound with the formula Cl₂CHCO₂K. It is the potassium salt of dichloroacetic acid and is known for its applications in various scientific fields. The compound is characterized by its crystalline form and is often used in research due to its unique properties.
Mechanism of Action
Target of Action
Potassium dichloroacetate primarily targets the Pyruvate Dehydrogenase Kinases (PDKs) . PDKs are responsible for the physiological inactivation of Pyruvate Dehydrogenase (PDH), an enzyme that plays a key role in linking cytosolic glycolysis to mitochondrial metabolism . By inhibiting PDKs, this compound can activate PDH, leading to potential metabolic benefits .
Mode of Action
This compound acts as a PDK inhibitor . By inhibiting PDKs, it maintains the PDH complex in its unphosphorylated, catalytically active form . This shifts the cell’s metabolism from glycolysis (a less efficient pathway that cancer cells often rely on) back to oxidative phosphorylation (a more efficient pathway that healthy cells typically use) .
Biochemical Pathways
The inhibition of PDKs by this compound affects several biochemical pathways. It leads to the activation of the PDH complex, which catalyzes the decarboxylation of pyruvate to acetyl-CoA . This links cytosolic glycolysis to mitochondrial metabolism, promoting a shift from glycolysis to oxidative phosphorylation . This shift is often referred to as reversing the Warburg effect, a metabolic adaptation that cancer cells use to proliferate rapidly .
Pharmacokinetics
Studies on sodium dichloroacetate, a closely related compound, suggest that dichloroacetate can inhibit its own metabolism, leading to increased concentrations of the drug over time . This could potentially apply to this compound as well, but more research is needed to confirm this.
Result of Action
The result of this compound’s action is a decrease in glycolytic activity and an increase in oxidative phosphorylation . This can lead to decreased proliferation of cancer cells . In addition, it has been suggested that this compound treatment can lead to a decrease in certain gene expressions, such as the MIF gene, suggesting a potential therapeutic effect in cancer treatment .
Biochemical Analysis
Biochemical Properties
Potassium dichloroacetate plays a significant role in biochemical reactions. It is known to stimulate oxidative phosphorylation by inhibiting pyruvate dehydrogenase kinase . This shift from glycolysis to oxidative phosphorylation is crucial in various cellular processes . The compound interacts with enzymes such as pyruvate dehydrogenase complex, affecting its activity and thus influencing the metabolic pathways .
Cellular Effects
This compound has been observed to have various effects on cells. For instance, it has been found to decrease cell proliferation and migration in certain conditions . It also influences cell function by affecting cellular metabolism. Specifically, it shifts the cell’s energy production from glycolysis to oxidative phosphorylation . This shift can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its interaction with the pyruvate dehydrogenase complex. By inhibiting pyruvate dehydrogenase kinase, it prevents the inactivation of the pyruvate dehydrogenase complex, thereby promoting oxidative phosphorylation . This can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been observed to induce growth suppression in certain cell types over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on rats subjected to hemorrhagic injury, treatment with dichloroacetate resulted in reduced pulmonary vascular resistance, right ventricular hypertrophy, and PA remodeling compared to untreated rats
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those involving the pyruvate dehydrogenase complex. By inhibiting pyruvate dehydrogenase kinase, it affects the activity of this complex and thus influences various metabolic processes .
Subcellular Localization
Given its role in influencing metabolic processes, it is likely that it is localized to the mitochondria, where the pyruvate dehydrogenase complex is located
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium dichloroacetate can be synthesized through the neutralization of dichloroacetic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where dichloroacetic acid is slowly added to a solution of potassium hydroxide under controlled conditions to avoid excessive heat generation. The reaction can be represented as follows:
Cl2CHCOOH+KOH→Cl2CHCOOK+H2O
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and mixing speed to ensure high yield and purity of the product. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Chemical Reactions Analysis
Types of Reactions: Potassium dichloroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: Under specific conditions, it can be reduced to form chloroacetic acid.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products Formed:
Oxidation: Dichloroacetic acid.
Reduction: Chloroacetic acid.
Substitution: Products depend on the nucleophile used, such as hydroxyacetic acid or aminoacetic acid.
Scientific Research Applications
Potassium dichloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its effects on cellular metabolism and mitochondrial function.
Medicine: Research has explored its potential in treating metabolic disorders and certain types of cancer by targeting abnormal cellular metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Sodium dichloroacetate: Similar in structure and function but uses sodium instead of potassium.
Dichloroacetic acid: The parent acid form of potassium dichloroacetate.
Methyl dichloroacetate: An ester derivative with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific ionic form, which can influence its solubility, reactivity, and biological activity compared to its sodium counterpart or the free acid form. Its potassium ion can also play a role in specific biological interactions and cellular uptake mechanisms.
Properties
IUPAC Name |
potassium;2,2-dichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSZJXXQWMOKP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635580 | |
Record name | Potassium dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19559-59-2 | |
Record name | Potassium dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium dichloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Potassium Dichloroacetate improve the performance of perovskite solar cells?
A1: this compound (KAcCl2) enhances perovskite solar cell performance through a two-pronged approach:
- Passivation of Lead Iodide: In sequential deposition of perovskite films, incomplete conversion of Lead Iodide can lead to defects and reduced efficiency. KAcCl2 effectively tackles this by forming strong "dual anchoring" bonds with residual Lead ions (Pb2+) through its Dichloroacetate (AcCl2) component. This interaction passivates the defects and minimizes performance loss. []
- Improved Grain Structure and Reduced Ion Migration: The Potassium ions (K+) present in KAcCl2 play a crucial role in enhancing the perovskite film's morphology. They promote larger grain size and restrict ion movement at the grain boundaries, both of which contribute to improved charge transport and overall device efficiency. []
Q2: What are the specific structural features of this compound that enable its beneficial interaction with perovskite materials?
A2: this compound (KAcCl2) possesses key structural features contributing to its interaction with perovskite materials:
- Bidentate Binding of Dichloroacetate: The Dichloroacetate anion (AcCl2-) can bind to Lead ions (Pb2+) through both its oxygen and chlorine atoms. This "dual anchoring" creates a strong interaction, effectively passivating the Lead-related defects within the perovskite structure. []
- Influence of Potassium Ions: The presence of Potassium ions (K+) alongside Dichloroacetate anions contributes to improved perovskite film morphology. This effect is attributed to the influence of K+ on crystal growth, leading to larger grains and reduced grain boundary defects, ultimately enhancing charge transport within the device. []
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